REACTION_CXSMILES
|
ClC[CH2:3][C:4](Cl)=[O:5].S1[CH:11]=[CH:10]CS1.[C:12](=[O:15])([O-])[OH:13].[Na+].ClCC[C:20](SCC1CSCS1)=[O:21]>C1(C)C=CC=CC=1>[CH2:4]1[O:5][CH:20]([CH:12]2[O:15][CH2:11][CH2:10][O:13]2)[O:21][CH2:3]1 |f:2.3|
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Name
|
4-(3-chloropropionyl-thiomethyl)-1,3-dithiolan
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)SCC1SCSC1
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)Cl
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
S1SCC=C1
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.42 mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
320 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
800 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared in EXAMPLE 6
|
Type
|
CUSTOM
|
Details
|
to react at 110° C. for 6 hours
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
The extract organic phase (toluene solution) was washed with 500 g of pure water 3 times
|
Type
|
DISTILLATION
|
Details
|
It was distilled under a vacuum
|
Type
|
CONCENTRATION
|
Details
|
to be concentrated
|
Type
|
CUSTOM
|
Details
|
while removing toluene
|
Type
|
CUSTOM
|
Details
|
to obtain 80.0 g of a lightly yellowish, transparent liquid as a crude product
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (developing solvent: toluene/chloroform: 90/10)
|
Name
|
|
Type
|
product
|
Smiles
|
C1COC(O1)C2OCCO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.17 mol | |
AMOUNT: MASS | 82.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |